molecular formula C11H16BrNO2S B3142744 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide CAS No. 511529-00-3

5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide

Cat. No. B3142744
CAS RN: 511529-00-3
M. Wt: 306.22 g/mol
InChI Key: AHUXEFWSXHFQIP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Other Properties : Refer to the available MSDS for additional details .

Scientific Research Applications

Quantum-Chemical Calculations

Theoretical calculations on compounds related to 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, are used for defining their optimized state, predicting free energy, and distinguishing molecular orbitals in spectrum formation. This forms a basis for understanding their chemical behavior and potential applications (Sun Peiming et al., 2022).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds similar to 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide, particularly in the context of developing small molecular antagonists, are of interest in pharmaceutical research. These compounds can be candidates for drug development, including for applications like HIV-1 prevention (Cheng De-ju, 2015).

Antiviral Properties and Immunomodulatory Activity

Derivatives of compounds similar to 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide have been studied for their antiviral properties and radical regulatory activity. Specifically, their effects on the viability and functional potential of human peripheral blood lymphocytes have been explored, highlighting their potential in immunomodulatory applications (D. Nizheharodava et al., 2020).

Anticancer Properties

Research on compounds structurally related to 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide, such as (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-yli-dene)-4-methylbenzenesulfonamide, investigates their potential anticancer properties. This involves studies of their crystal structure and biological activity against cancer cells (Zhang et al., 2010).

Safety and Hazards

  • Hazard Information : Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

5-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8-5-6-9(12)7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXEFWSXHFQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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